molecular formula C21H23N3O2 B11066806 2-Acetylamino-3-(1H-indol-3-yl)-N-phenethyl-propionamide

2-Acetylamino-3-(1H-indol-3-yl)-N-phenethyl-propionamide

Cat. No.: B11066806
M. Wt: 349.4 g/mol
InChI Key: WSPZTWKRAWQQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that features an indole ring, an acetamido group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of an amine precursor using acetic anhydride.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where a halogenated phenylethyl compound reacts with an amine group on the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxindole derivatives.

    Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenylethyl group can contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-3-(1H-indol-3-yl)propanamide: Lacks the phenylethyl group.

    3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide: Lacks the acetamido group.

    2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide: Contains a methyl group instead of the phenylethyl group.

Uniqueness

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide is unique due to the presence of both the acetamido and phenylethyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H23N3O2/c1-15(25)24-20(13-17-14-23-19-10-6-5-9-18(17)19)21(26)22-12-11-16-7-3-2-4-8-16/h2-10,14,20,23H,11-13H2,1H3,(H,22,26)(H,24,25)

InChI Key

WSPZTWKRAWQQKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3

solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.